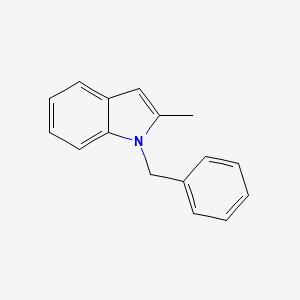

1-Benzyl-2-methylindole

Overview

Description

1-Benzyl-2-methylindole, also known as BMIND, is a synthetic indole derivative that has been used in a wide range of scientific research applications. It has been used as an agonist of the serotonin 5-HT2A receptor, as well as an inhibitor of the enzyme monoamine oxidase (MAO). BMIND has also been used to study the structure and function of enzymes and proteins, as well as to study the effects of drugs on the central nervous system.

Scientific Research Applications

Ozonation of Methylindole

- Kinetic Modeling and Intermediates Identification : A study by Benítez et al. (2015) investigated the ozonation of 3-methylindole, an emerging contaminant in aquatic environments. They determined the rate constants for ozonation reactions and identified the main degradation byproducts, proposing reaction mechanisms (Benítez et al., 2015).

Chemical Reactions of Methylindoles

- Oxidation and Reaction Mechanisms : Itahara et al. (1982) explored the autoxidation of 3-alkyl-2-methylindoles, resulting in selective oxidation of the 2-methyl group. They examined the reaction mechanism and the influence of solvents on product formation (Itahara et al., 1982).

- Degradation by Ionizing Radiation : Research by He et al. (2022) focused on the degradation of 3-methylindole using ionizing radiation technology. They analyzed factors influencing degradation efficiency and proposed a potential pathway based on identified intermediates (He et al., 2022).

- Rate Enhancement in Cycloaddition Reactions : A study by Benincori et al. (1998) investigated the reactions of N-methylindole with nitrile oxides and nitrilimines, noting a significant rate enhancement in the presence of Grignard reagents (Benincori et al., 1998).

Applications in Materials Science

- Electroreduction and Product Formation : Kariv-Miller et al. (1985) examined the electroreduction of 1-methylindole, noting regioselective product formation and discussing possible reduction mechanisms (Kariv-Miller et al., 1985).

- Indole Derivatives in Corrosion Inhibition : Ashhari and Sarabi (2015) investigated the effects of indole-3-carbaldehyde and 2-methylindole as corrosion inhibitors on mild steel, highlighting their effectiveness in different conditions (Ashhari & Sarabi, 2015).

Biomedical Research

- Anti-proliferative Activity Against Tumor Cell Lines : Madadi et al. (2014) synthesized aromatic substituted analogs of N-benzylindole and evaluated their anti-proliferative activity against various human tumor cell lines, identifying compounds with significant potency (Madadi et al., 2014).

Energy Storage Applications

- Hydrogenation and Dehydrogenation for Hydrogen Storage : Yang et al. (2018) reported on 1-methylindole as a candidate for liquid organic hydrogen carrier, exploring its hydrogenation and dehydrogenation for potential use in hydrogen storage applications (Yang et al., 2018).

Spectroscopic Studies

- Solvent Interactions and DFT Studies : Popoola (2018) conducted a spectroscopic study on 2- and 3-methylindole, examining their interactions with solvents and providing insights through molecular modeling and quantum chemical calculations (Popoola, 2018).

Properties

IUPAC Name |

1-benzyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNOTFHCABPNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391287 | |

| Record name | 1-benzyl-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17901-58-5 | |

| Record name | 1-benzyl-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

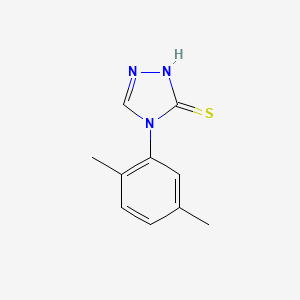

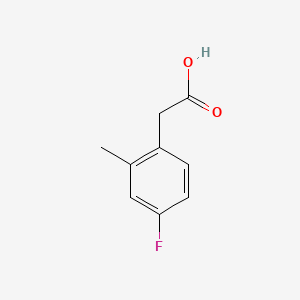

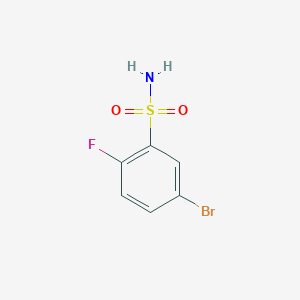

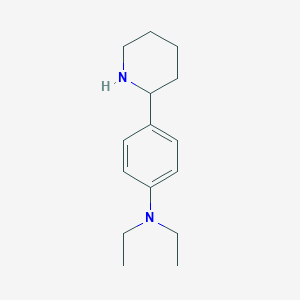

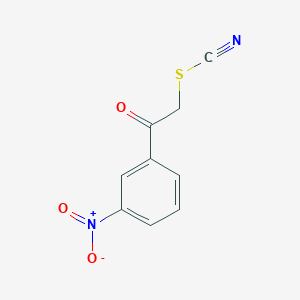

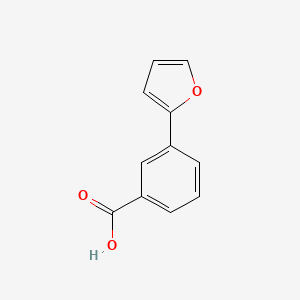

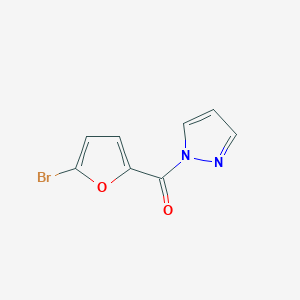

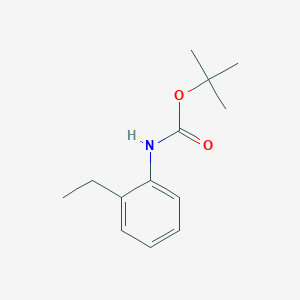

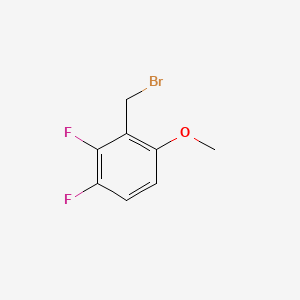

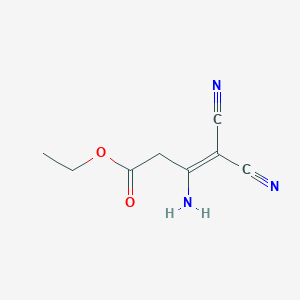

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

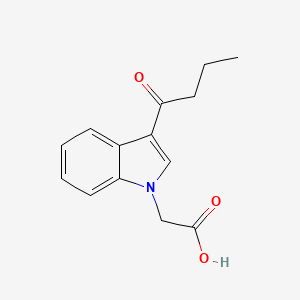

Q1: What is the significance of synthesizing derivatives like 1-benzyl-2-methyl-5-methoxyindole-3-oxyacetic acid (11) and 1-benzyl-2-methylindole-3-oxyacetic acid (17)?

A1: The synthesis of these derivatives is significant because it explores the potential for creating new anti-inflammatory agents. [] By modifying the structure of the parent indole compound, researchers aim to identify derivatives with enhanced anti-inflammatory activity, improved pharmacological properties, or reduced side effects. This approach of synthesizing and evaluating derivatives is a cornerstone of drug discovery and development.

Q2: Does the research provide information about the specific mechanism of action for these indole-3-oxyacetic acid derivatives as potential anti-inflammatory agents?

A2: No, the provided research article focuses primarily on the synthesis of these compounds and does not delve into their mechanism of action or biological evaluation. [] Further research would be needed to investigate how these derivatives interact with biological targets to exert their potential anti-inflammatory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)